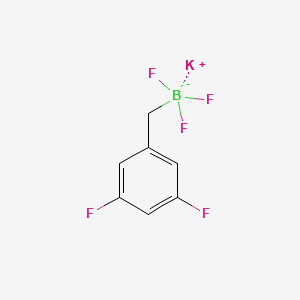
2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane is an organic compound with the molecular formula C7H13BrO2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane typically involves the reaction of ethylene glycol with acrolein, followed by bromination. The reaction conditions often include the use of a solvent such as chloroform or ethyl acetate, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process includes the bromination of ethyl dioxolane derivatives using bromine or hydrogen bromide in the presence of a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding ethyl dioxolane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include azidoethyl dioxolane or thiocyanatoethyl dioxolane.
Oxidation: Products include dioxolane carboxylic acids or ketones.
Reduction: The major product is 2-ethyl-1,3-dioxolane.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in forming more complex structures .
Vergleich Mit ähnlichen Verbindungen
2-Bromomethyl-1,3-dioxolane: Similar in structure but with a different substitution pattern, leading to variations in reactivity and applications.
2-Chloromethyl-1,3-dioxolane: Another halogenated dioxolane with different chemical properties due to the presence of chlorine instead of bromine.
1,3-Dioxolane: The parent compound without any halogen substitution, used as a solvent and in polymer chemistry.
Uniqueness: 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions, including nucleophilic substitution and oxidation, sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C7H13BrO2 |
|---|---|
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
2-(2-bromoethyl)-2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H13BrO2/c1-2-7(3-4-8)9-5-6-10-7/h2-6H2,1H3 |
InChI-Schlüssel |
SQOOQLYZDIWWBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(OCCO1)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)

![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)

![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)







![{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol](/img/structure/B13498457.png)
![(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13498460.png)
